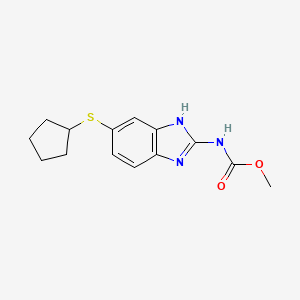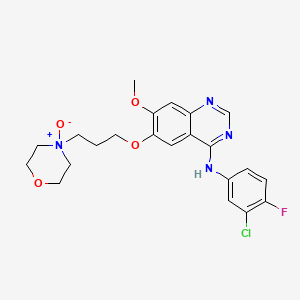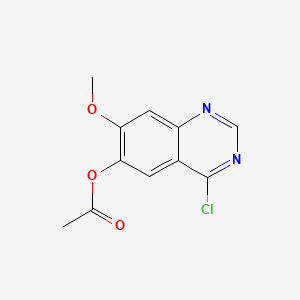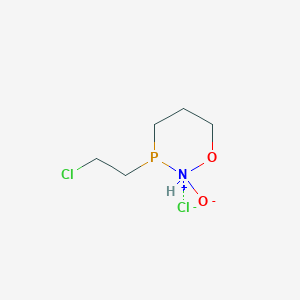
Ciclopentilalbendazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentylalbendazole is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol . It is a derivative of albendazole, a well-known anthelmintic agent used to treat parasitic worm infestations. Cyclopentylalbendazole is characterized by the presence of a cyclopentyl group attached to the benzimidazole ring, which is believed to enhance its biological activity.
Aplicaciones Científicas De Investigación
Cyclopentylalbendazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Cyclopentylalbendazole, like its parent compound Albendazole, is a benzimidazole anthelmintic . It primarily targets cytoplasmic microtubules in the cells of parasitic worms . These microtubules play a crucial role in vital processes such as cell division and intracellular transport .
Mode of Action
Cyclopentylalbendazole exerts its anthelmintic effect by inhibiting the polymerization of tubulin into microtubules . This inhibition leads to the loss of cytoplasmic microtubules within the cells of the worm . The compound causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization .
Biochemical Pathways
It is known that the disruption of microtubule formation affects theglucose uptake of the parasites, leading to their immobilization and death
Pharmacokinetics
Albendazole, its parent compound, is known to have poor and highly variable bioavailability . The drug’s pharmacologically active metabolite, albendazole sulfoxide, is characterized by substantial inter-individual pharmacokinetic variation . Factors such as age, existing parasitic infection, and consumption of a fatty meal prior to treatment have been associated with this variation .
Result of Action
The result of Cyclopentylalbendazole’s action is the elimination of parasitic worms from the host organism. By disrupting the worms’ cellular structures and energy production, the compound effectively immobilizes and kills the parasites .
Action Environment
The efficacy and stability of Cyclopentylalbendazole can be influenced by various environmental factors. For instance, the presence of a fatty meal prior to treatment can increase the systemic availability of the drug . Additionally, the presence of parasitic infection, particularly echinococcosis, can alter the pharmacokinetic parameters of the drug
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentylalbendazole typically involves the reaction of albendazole with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydrogen atom on the benzimidazole ring with the cyclopentyl group .
Industrial Production Methods: Industrial production of cyclopentylalbendazole follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylalbendazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylalbendazole sulfoxide and cyclopentylalbendazole sulfone.
Reduction: Reduction reactions can convert cyclopentylalbendazole sulfoxide back to cyclopentylalbendazole.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentylalbendazole sulfoxide and cyclopentylalbendazole sulfone.
Reduction: Cyclopentylalbendazole.
Substitution: Various substituted benzimidazole derivatives.
Comparación Con Compuestos Similares
Albendazole: A widely used anthelmintic agent.
Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Cyclopentylalbendazole’s unique structural features and enhanced biological activity make it a promising compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl N-(6-cyclopentylsulfanyl-1H-benzimidazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-14(18)17-13-15-11-7-6-10(8-12(11)16-13)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWVEUDQOPUZNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)





